1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The NMR spectral data for 1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde provides critical insights into its molecular structure. The ¹H NMR spectrum reveals distinct proton environments:
- The aldehyde proton (-CHO) resonates as a singlet at δ 9.8–10.2 ppm , consistent with the deshielding effect of the carbonyl group.
- The triazole ring protons appear as a singlet at δ 8.3–8.5 ppm , characteristic of the 1,2,3-triazole system.
- The oxolane (tetrahydrofuran) ring protons exhibit multiplets between δ 3.5–4.2 ppm for methylene groups adjacent to oxygen, while the methylene bridge connecting the oxolane and triazole moieties resonates at δ 4.5–4.7 ppm .
¹³C NMR data further corroborates the structure:
Infrared (IR) and Mass Spectrometry (MS) Fingerprinting
IR spectroscopy identifies key functional groups:
- A strong absorption band at 1690–1710 cm⁻¹ corresponds to the aldehyde C=O stretch.
- Triazole ring vibrations are observed at 1550–1600 cm⁻¹ (C=N stretching) and 1450–1500 cm⁻¹ (C-N stretching).
- The oxolane ring shows C-O-C asymmetric stretching at 1060–1120 cm⁻¹ .
Mass spectrometry data (ESI-MS) reveals:
- A molecular ion peak at m/z 182.0924 [M+H]⁺ , consistent with the molecular formula C₈H₁₁N₃O₂.
- Fragmentation patterns include loss of the aldehyde group (m/z 153.0768) and cleavage of the oxolane ring (m/z 98.0603).
X-ray Crystallographic Studies
While direct X-ray crystallographic data for this compound is unavailable, analogous triazole derivatives offer structural insights. For example:
- Bond angles : The triazole ring in similar compounds adopts a planar geometry with N-N-C angles of 123–125° .
- Torsional parameters : The methylene bridge between oxolane and triazole exhibits a dihedral angle of 110–115° , optimizing steric interactions.
- Packing motifs : Halogen-substituted triazoles crystallize in monoclinic systems (space group P2₁/c), stabilized by intermolecular hydrogen bonds.
Computational Modeling of Molecular Geometry
Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) predict:
- Optimized geometry : The triazole ring remains planar, while the oxolane ring adopts a puckered conformation.
- Electrostatic potential : The aldehyde group exhibits a partial positive charge (δ⁺ = +0.25 e), enhancing electrophilicity for nucleophilic additions.
Molecular dynamics simulations reveal:
Table 1: Key Spectroscopic and Computational Data
Properties
IUPAC Name |
1-(oxolan-3-ylmethyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-5-8-4-11(10-9-8)3-7-1-2-13-6-7/h4-5,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDZBGGBQZXIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- The classical and most widely used method to form 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an organic azide and a terminal alkyne, catalyzed by Cu(I) ions.
- For this compound, the synthetic route begins with an azide functionalized with an oxolane ring (such as 3-azidomethyloxolane) reacting with an alkyne bearing a formyl group or a suitable precursor that can be oxidized to an aldehyde.
- This reaction proceeds in aqueous or mixed solvents under mild conditions, providing regioselective formation of the 1,4-disubstituted 1,2,3-triazole ring.
Functional Group Transformations Post-Cycloaddition
- After triazole ring formation, selective oxidation or formylation reactions introduce the aldehyde group at the 4-position of the triazole.
- Alternatively, the aldehyde group can be introduced via formylation of the triazole ring using reagents like Vilsmeier-Haack reagents or via lithiation followed by reaction with electrophilic formyl sources.
Synthetic Route Summary (Based on Literature Analogs)
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) (Typical) |
|---|---|---|---|---|
| 1 | Azide synthesis | From oxolane derivative (e.g., tosylate + NaN3) | Formation of oxolan-3-yl azide | 70-80 |
| 2 | CuAAC cycloaddition | Azide + terminal alkyne, CuI catalyst, Et3N, MeCN or aqueous medium | Formation of 1-(oxolan-3-ylmethyl)-1,2,3-triazole | 75-85 |
| 3 | Formylation/oxidation at triazole | Vilsmeier reagent or lithiation + DMF or other formyl source | Introduction of carbaldehyde at 4-position | 60-75 |
Note: The exact yields and conditions may vary depending on substrate purity, catalyst loading, and solvent systems.
Detailed Research Findings and Data
- A study on the synthesis of 1H-1,2,3-triazole derivatives in aqueous media demonstrated efficient CuAAC reactions with high regioselectivity and yields between 76% and 82% for similar triazole analogs, indicating robustness of the method for heterocyclic construction.
- The aldehyde functionalization on the triazole ring is often achieved by lithiation at the 4-position followed by reaction with electrophilic formylating agents, as supported by analogous preparation of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde.
- The oxolane ring is typically introduced via substitution reactions on tetrahydrofuran derivatives or by using oxolane-containing azides, which then participate in the cycloaddition step.
Comparative Table of Preparation Methods for Related Triazole Carbaldehydes
| Method | Starting Materials | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| CuAAC + Post-Formylation | Oxolane azide + alkyne | CuI, Et3N, Vilsmeier reagent | High regioselectivity, mild conditions | Requires multiple steps, moderate yields |
| Direct Lithiation + Formylation | Preformed triazole derivative | LDA, DMF | Direct introduction of aldehyde | Sensitive to moisture, requires low temperature |
| Mitsunobu + Reduction + Cycloaddition (for analogs) | Chiral alcohol + azide + alkyne | DIAD, DIBAL-H, CuI | Chiral center introduction possible | Multi-step, specialized reagents |
Notes on Reaction Conditions and Optimization
- The CuAAC reaction is generally performed at room temperature or slightly elevated temperatures (25–60°C) in solvents such as acetonitrile, water, or their mixtures to enhance solubility and reaction rate.
- The use of triethylamine or other bases helps maintain the copper catalyst in its active Cu(I) state.
- Formylation reactions require careful control of temperature (often 0°C to room temperature) to avoid side reactions and over-oxidation.
- Protecting groups may be employed on the oxolane ring if sensitive functional groups are present during the lithiation or formylation steps.
Chemical Reactions Analysis
Types of Reactions: 1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The triazole ring can be reduced to form a triazolamine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxolan ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazolamine.
Substitution: Various substituted oxolan derivatives.
Scientific Research Applications
1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may exhibit biological activity, such as antimicrobial or antifungal properties.
Medicine: It can serve as a precursor for the synthesis of pharmaceuticals, potentially targeting various diseases.
Industry: The compound can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the biological system and the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde are compared below with three analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity: The oxolan-3-ylmethyl group in the target compound enhances solubility and stereochemical diversity compared to the trifluoroethyl group in the fluorinated analog . The 4-dimethylaminobenzyl substituent in compound introduces electron-donating effects, improving binding affinity to cholinesterase enzymes.
Synthetic Accessibility :
- The target compound and its analogs are synthesized via CuAAC, but the oxolane-containing derivative requires additional steps for oxolane ring functionalization .
- Fluorinated analogs (e.g., trifluoroethyl) are more challenging to purify due to their lipophilic nature .
Applications :
- The target compound is primarily used as a building block for bioactive molecules, whereas the piperidinylmethyl analog () is tailored for central nervous system targets due to its ability to cross the blood-brain barrier.
Research Findings and Data Analysis
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | LogP (Predicted) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 193.19 | 0.85 | 12.3 |
| 1-(4-Dimethylaminobenzyl)-1H-1,2,3-triazole-4-carbaldehyde | 230.26 | 1.92 | 5.7 |
| 1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde | 179.10 | 1.45 | 8.2 |
Notes:
Biological Activity
1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The triazole ring is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its structural characteristics, mechanisms of action, and relevant research findings.
Structural Information
The molecular formula of this compound is C8H11N3O2. Its structure includes a triazole ring fused with an oxolane (tetrahydrofuran) moiety and an aldehyde functional group. The compound's SMILES representation is C1COCC1CN2C=C(N=N2)C=O, indicating the presence of both nitrogen and oxygen atoms that may contribute to its biological activity .
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, triazole derivatives in general have shown promising results in various studies:
Anticancer Activity
Research indicates that triazole-containing compounds can exhibit significant anticancer properties. For instance, derivatives similar to 1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. A study highlighted that certain triazole hybrids inhibited cell proliferation and induced apoptosis in HCT116 colon cancer cells with an IC50 value of 0.43 µM .
The mechanisms through which triazole compounds exert their anticancer effects often involve:
- Induction of Apoptosis : Many triazole derivatives activate intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential.
- Inhibition of Migration : Triazoles can downregulate epithelial-mesenchymal transition markers, thereby inhibiting cancer cell migration .
Comparison of Anticancer Activity
The following table summarizes the IC50 values for various triazole derivatives against different cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole A | HCT116 | 0.43 | Induces apoptosis and inhibits migration |
| Triazole B | MDA-MB-231 | 0.10 | Inhibits NF-kB pathway |
| Triazole C | HT-29 | 1.50 | Increases ROS levels leading to apoptosis |
| 1-(oxolan...) | Not yet tested | N/A | N/A |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde?
- Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:
- Precursor Preparation : Reacting oxolan-3-ylmethyl azide with propargyl aldehyde under mild conditions (room temperature, aqueous/organic biphasic system).
- Catalysis : Using CuSO₄·5H₂O and sodium ascorbate to achieve regioselective 1,4-triazole formation.
- Yield Optimization : Adjusting stoichiometry (1:1.2 azide:alkyne ratio) and reaction time (12–24 hours) to maximize yields (typically 70–85%) .
- Validation : Characterization via ¹H/¹³C NMR to confirm triazole proton (δ 7.8–8.1 ppm) and aldehyde proton (δ 9.9–10.2 ppm) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks for oxolane methylene protons (δ 3.5–4.0 ppm) and triazole carbaldehyde (δ 10.0 ppm).
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 209.2 (calculated: 209.08).
- X-ray Diffraction : Resolve crystal packing and confirm spatial orientation of the oxolane and triazole moieties .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in triazole formation during synthesis?
- Methodological Answer : Regioselectivity arises from Cu(I) coordination to the alkyne, favoring 1,4-triazole over 1,5-isomer. Computational studies (DFT) show:
- Transition State Analysis : Lower activation energy for 1,4-adduct due to steric hindrance from the oxolane group.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, enhancing selectivity (>90% 1,4-product) .
- Contradiction Resolution : Conflicting reports on solvent efficacy (aqueous vs. DMF) can be addressed by monitoring reaction progress via TLC with iodine staining .
Q. How does the oxolane substituent influence the compound’s reactivity in further derivatization?
- Methodological Answer : The oxolane’s electron-donating ether group increases aldehyde electrophilicity, enabling:
- Nucleophilic Additions : Condensation with amines (e.g., hydrazines) to form hydrazones (confirmed by IR: loss of aldehyde C=O stretch at 1720 cm⁻¹).
- Oxidation/Reduction : Controlled NaBH₄ reduction yields the primary alcohol without disrupting the triazole ring (monitored by LC-MS) .
- Challenge : Competing oxidation of the oxolane ring (e.g., with KMnO₄) requires inert atmospheres to prevent side reactions .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations:
- Target Selection : Prioritize enzymes with aldehyde-binding pockets (e.g., aldehyde dehydrogenases).
- Binding Affinity : Calculate ΔG values (< -7 kcal/mol suggests strong binding).
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding between aldehyde and catalytic cysteine) .
- Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?
- Methodological Answer : Design a stability study with:
- pH Range : Test buffers at pH 2 (gastric), 7.4 (physiological), and 9 (intestinal).
- Analytical Tools : HPLC-MS to quantify degradation products (e.g., triazole ring-opening at pH < 3).
- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics .
- Mitigation : Recommend lyophilized storage at -20°C to prevent hydrolysis of the aldehyde group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
